1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride
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Overview
Description
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride is a complex organic compound notable for its unique structure combining both aromatic and heterocyclic elements. Its distinct chemical makeup lends itself to a variety of applications, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the creation of key intermediates, such as 1-(3-chlorophenyl)-1H-imidazole and 4-(piperazin-1-yl)-2-(4-fluorophenoxy)ethanone, before their final coupling. Typical conditions might include the use of solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production would likely scale up these laboratory methods, with considerations for cost-efficiency and safety. Batch or continuous flow reactors might be used to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The aromatic and piperazine moieties can undergo oxidation, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : The imidazole ring and aromatic groups can be reduced using hydrogenation over palladium catalysts.
Substitution: : Halogen substitutions on the aromatic rings are common, using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Common reagents include strong bases (e.g., sodium hydride for deprotonation), transition metal catalysts (e.g., palladium), and solvents like dimethylformamide and methanol.
Major Products
Oxidation: : Leads to the formation of ketones or carboxylic acids.
Reduction: : Produces reduced aromatic rings.
Substitution: : Results in halogenated derivatives.
Scientific Research Applications
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride has wide-ranging applications:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Investigated for its interaction with biological molecules and potential use as a biochemical probe.
Medicine: : Explored for its pharmacological properties, including potential therapeutic uses in the treatment of central nervous system disorders.
Industry: : Utilized in the development of materials with specific chemical properties.
Mechanism of Action
This compound functions by interacting with specific molecular targets, potentially including neurotransmitter receptors or enzymes. Its imidazole and piperazine groups are key to its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparing this compound with structurally similar ones highlights its unique binding properties and functional versatility. Similar compounds might include:
1-(2-fluorophenyl)-1H-imidazole: : Differing in its fluorine placement and lacking the piperazine group.
1-(3-chlorophenyl)-2-(4-fluorophenyl)piperazine: : Similar in its aromatic substitution but missing the imidazole ring.
These compounds, while
Properties
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(4-fluorophenoxy)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2.ClH/c22-16-2-1-3-18(14-16)27-9-8-24-21(27)26-12-10-25(11-13-26)20(28)15-29-19-6-4-17(23)5-7-19;/h1-9,14H,10-13,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEVMSNSKBPBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)COC4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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